Benzyl butyrate Benzyl butyrate Phenylmethyl butanoate, also known as benzyl butanoate or benzyl-N-butyrate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl butanoate is primarily located in the membrane (predicted from logP). Phenylmethyl butanoate is an apricot, berry, and butter tasting compound that can be found in alcoholic beverages, fruits, and tea. This makes phenylmethyl butanoate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 103-37-7
VCID: VC21014654
InChI: InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
SMILES: CCCC(=O)OCC1=CC=CC=C1
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Benzyl butyrate

CAS No.: 103-37-7

Cat. No.: VC21014654

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl butyrate - 103-37-7

Specification

Description Phenylmethyl butanoate, also known as benzyl butanoate or benzyl-N-butyrate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl butanoate is primarily located in the membrane (predicted from logP). Phenylmethyl butanoate is an apricot, berry, and butter tasting compound that can be found in alcoholic beverages, fruits, and tea. This makes phenylmethyl butanoate a potential biomarker for the consumption of these food products.
CAS No. 103-37-7
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name benzyl butanoate
Standard InChI InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Standard InChI Key VONGZNXBKCOUHB-UHFFFAOYSA-N
SMILES CCCC(=O)OCC1=CC=CC=C1
Canonical SMILES CCCC(=O)OCC1=CC=CC=C1
Boiling Point 239.0 °C

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